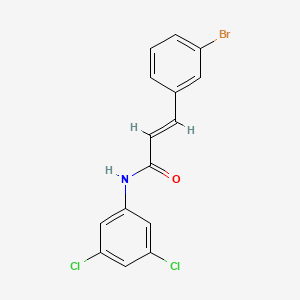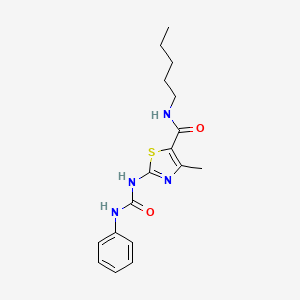
Tert-butoxycarbonylamino-O-tolyl-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butoxycarbonylamino-O-tolyl-acetic acid, also known as ®-2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid, is a chemical compound with the molecular formula C15H21NO4 . It is used for research and development purposes .
Synthesis Analysis
Tert-butoxycarbonyl (Boc) protected amino acids, such as Tert-butoxycarbonylamino-O-tolyl-acetic acid, are synthesized by neutralizing imidazolium hydroxide with commercially available Boc-protected amino acids . The resulting Boc-protected amino acid ionic liquids (Boc-AAILs) are used as the starting materials in dipeptide synthesis .Wissenschaftliche Forschungsanwendungen
Tripeptide-Based Hydrogelators
A study by Guchhait et al. (2021) explored the gelation performance of short tripeptide-based amphiphiles, including variants of tert-butoxycarbonylamino-acetic acid. These hydrogelators showed potential for entrapment and release of Vitamin B12 and the anticancer drug Doxorubicin. They also exhibited anticancer activity, suggesting their use in localized breast cancer therapy (Guchhait et al., 2021).
Synthesis of Dipeptido-mimetics
Lauffer and Mullican (2002) developed a method for synthesizing a compound related to tert-butoxycarbonylamino-acetic acid, useful in creating interleukin-1beta converting enzyme inhibitors. This highlights its role in synthesizing molecules with potential therapeutic applications (Lauffer & Mullican, 2002).
Quantitative Analysis in Amino Acid and Peptide Derivatives
Ehrlich-Rogozinski (1974) described a method for cleaving the tert-butoxycarbonyl group from N-blocked amino acids and peptides. This technique is significant for the quantitative analysis of tert-butoxycarbonyl derivatives (Ehrlich-Rogozinski, 1974).
Conformational Studies
The study of the conformation of tert-butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester by Ejsmont et al. (2007) provided insights into the structural properties of related compounds in both the solid state and gas phase. This is relevant for understanding the molecular behavior of tert-butoxycarbonylamino-acetic acid derivatives (Ejsmont, Gajda, & Makowski, 2007).
Pharmaceutical Synthesis
Linder, Steurer, and Podlech (2003) discussed the synthesis of (S)-3-(tert-Butoxycarbonylamino)-4-phenylbutanoic acid, demonstrating the compound's role in pharmaceutical synthesis and organic chemistry (Linder, Steurer, & Podlech, 2003).
Safety and Hazards
Wirkmechanismus
Target of Action
Tert-butoxycarbonylamino-O-tolyl-acetic acid (TBTA) is a complex organic compound that is primarily used in the field of organic synthesis . Its primary targets are the reactive groups in amino acid ionic liquids (AAILs), which are used in peptide synthesis .
Mode of Action
TBTA interacts with its targets by acting as a protective agent for amino acids in AAILs . The compound enhances amide formation in the Boc-AAILs without the addition of a base, resulting in the production of dipeptides .
Biochemical Pathways
The primary biochemical pathway affected by TBTA is the synthesis of dipeptides. The compound plays a crucial role in the formation of amide bonds, which are essential for linking amino acids together to form peptides . The downstream effects of this process include the production of dipeptides, which are important building blocks in the synthesis of proteins.
Pharmacokinetics
The compound’s physical properties, such as its density (1159±006 g/cm3) and boiling point (4236±400 °C), have been reported .
Result of Action
The primary result of TBTA’s action is the efficient synthesis of dipeptides. By protecting the reactive groups in AAILs, TBTA allows for selective and controlled peptide synthesis . This results in satisfactory yields of dipeptides in a relatively short amount of time .
Action Environment
The action of TBTA can be influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by temperature, as its boiling point is quite high . Additionally, the compound is miscible in certain solvents like acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), but it is partially miscible in water and immiscible in diethyl ether, ethyl acetate, and hexane . These properties can influence the compound’s action, efficacy, and stability in different environments.
Eigenschaften
IUPAC Name |
2-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-9-7-5-6-8-10(9)11(12(16)17)15-13(18)19-14(2,3)4/h5-8,11H,1-4H3,(H,15,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMPKTUPLFYBGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00960918 |
Source


|
| Record name | {[tert-Butoxy(hydroxy)methylidene]amino}(2-methylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00960918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butoxycarbonylamino-O-tolyl-acetic acid | |
CAS RN |
40512-48-9 |
Source


|
| Record name | {[tert-Butoxy(hydroxy)methylidene]amino}(2-methylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00960918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2404168.png)



![N-cyclopentyl-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide](/img/structure/B2404178.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2404179.png)
![[(Z)-[[2-(1,3-benzodioxol-5-yl)cyclopropyl]-(4-methoxyphenyl)methylidene]amino] 2,4-difluorobenzoate](/img/structure/B2404180.png)
![1H-Pyrrolo[2,3-B]pyridine, 4-chloro-3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B2404181.png)
![N-(3-methoxypropyl)-1-{4-[(3-methylbutanoyl)amino]phenyl}cyclohexanecarboxamide](/img/structure/B2404185.png)

![1-(2-Methoxyphenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;dihydrochloride](/img/structure/B2404188.png)
![4-(morpholine-4-sulfonyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2404189.png)